Brain Tissue Exposure of LY 231617 Exceeds That of NXY‑059 by ~24-Fold Under Neuroprotective Dosing
LY 231617 yields a brain tissue concentration of approximately 45 µg g⁻¹ (~150 nmol g⁻¹) when administered at doses that afford >75 % reduction in hippocampal CA1 damage [1]. In contrast, NXY‑059, a nitrone radical scavenger that also targets cerebral ischemia, achieves a cortical concentration of only 6.14 ± 2.18 nmol g⁻¹ in the rat permanent MCAO model [2]. This represents a ~24‑fold higher brain parenchymal exposure for LY 231617.
| Evidence Dimension | Brain tissue concentration (nmol g⁻¹) at therapeutically active doses |
|---|---|
| Target Compound Data | ~150 nmol g⁻¹ (45 µg g⁻¹) |
| Comparator Or Baseline | NXY‑059: 6.14 ± 2.18 nmol g⁻¹ |
| Quantified Difference | ≈24-fold higher brain exposure (LY 231617 vs. NXY‑059) |
| Conditions | Rats; LY 231617: pharmacologically relevant dosing paradigms (i.v./p.o.) producing neuroprotection; NXY‑059: 125 mg kg⁻¹ bolus + 125 mg kg⁻¹ h⁻¹ infusion for 4 h 45 min in pMCAO |
Why This Matters
Higher brain exposure directly correlates with in vivo neuroprotective efficacy, making LY 231617 a more reliable tool compound for CNS ischemia studies than NXY‑059.
- [1] Brewster ME, Anderson WR, Estes KS, Bodor NS, Pop E, Panetta JA. Tissue distribution of LY231617, an antioxidant with neuroprotectant activity, in the rat. J Pharm Sci. 1995;84(7):791-793. doi:10.1002/jps.2600840702 PMID:7562425. View Source
- [2] Green AR, Ashwood T, Odergren T, Jackson DM. Brain penetration of the novel free radical trapping neuroprotectant NXY-059 in rats subjected to permanent focal ischemia. Brain Res. 2006;1072(1):224-226. doi:10.1016/j.brainres.2005.12.035 PMID:16448628. View Source
